molecular formula C19H19ClFN3O2S B2687560 1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203081-95-1

1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2687560
CAS RN: 1203081-95-1
M. Wt: 407.89
InChI Key: JGGHCNGIHQHOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperidine ring, and a sulfonyl group attached to a fluorophenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C19H19ClFN3O2S, and it has a molecular weight of 407.89. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole. The piperidine ring is a six-membered ring with one nitrogen atom . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one carbon atom .

Scientific Research Applications

Anti-HIV-1 Activity

Indole derivatives, including benzimidazole-based compounds, have shown promise as anti-HIV agents. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to assess their anti-HIV-1 potential . Further investigations into the specific anti-HIV activity of our compound could be valuable.

Protodeboronation

Protodeboronation of boronic esters is an essential process in organic synthesis. While alkyl boronic esters are well-studied, the protodeboronation of pinacol boronic esters remains an area of interest. Our compound could potentially serve as a substrate for catalytic protodeboronation reactions .

Other Applications

Beyond the mentioned fields, our compound may find applications in diverse areas such as materials science, catalysis, and drug development. Its unique structural features warrant further exploration.

For more details, you can explore the literature references provided . Additionally, if you’re interested in obtaining this compound, you can inquire with BenchChem. 🌟

properties

IUPAC Name

1-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S/c20-16-11-15(5-6-17(16)21)27(25,26)24-9-7-14(8-10-24)12-23-13-22-18-3-1-2-4-19(18)23/h1-6,11,13-14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGHCNGIHQHOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.